REACTION_CXSMILES
|
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]([C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)=[O:11].C([O-])([O-])=O.[K+].[K+].[Cl:25][C:26]1[C:31](Cl)=[N:30][CH:29]=[CH:28][N:27]=1.CC(OC)(C)C.C(Cl)Cl>CN(C=O)C>[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]([C:12]1[CH:17]=[CH:16][C:15]([O:18][C:31]2[C:26]([Cl:25])=[N:27][CH:28]=[CH:29][N:30]=2)=[CH:14][CH:13]=1)=[O:11] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
N1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)O
|
Name
|
|
Quantity
|
145 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
75.08 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1Cl
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice water
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
MTBE DCM
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC.C(Cl)Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 90° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
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FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (3 L)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
ADDITION
|
Details
|
The solid was treated with 50% MTBE/DCM at 50° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
WASH
|
Details
|
washed with 50% MTBE/DCM
|
Type
|
CUSTOM
|
Details
|
dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to obtain product
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
WASH
|
Details
|
washed with 50% MTBE/DCM
|
Type
|
CUSTOM
|
Details
|
to get another batch of product
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
N1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)OC2=NC=CN=C2Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |